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Introduction

MAX-40279 hydrochloride is an orally bioavailable, potent dual inhibitor of FMS-like tyrosine
kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2] Developed by MaxiNovel
Pharmaceuticals, this multi-targeted kinase inhibitor is under investigation for the treatment of
acute myeloid leukemia (AML), a hematological malignancy frequently characterized by
mutations in the FLT3 gene.[1][3] Mutations in FLT3 are present in approximately 30% of AML
patients and are associated with a poorer prognosis.[4] MAX-40279 has been designed to
overcome resistance mechanisms observed with existing FLT3 inhibitors, which can be driven
by the activation of the FGF/FGFR signaling pathway in the bone marrow microenvironment.[1]
This technical guide summarizes the available preclinical data on the in vitro and in vivo
efficacy of MAX-40279 hydrochloride.

Mechanism of Action

MAX-40279 exerts its anti-neoplastic effects by binding to and inhibiting the kinase activity of
both FLT3 and FGFR.[2] This dual inhibition disrupts the downstream signaling pathways that
are crucial for the proliferation and survival of cancer cells overexpressing these receptors.[2]
Preclinical studies have indicated that MAX-40279 is effective against wild-type FLT3, as well
as clinically relevant mutants such as FLT3-ITD (internal tandem duplication) and the D835Y
mutation, which can confer resistance to other FLT3 inhibitors like quizartinib and sorafenib.[5]
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The inhibition of the FGFR pathway is a key differentiator, addressing a known mechanism of
acquired resistance to FLT3-targeted therapies.[1][5]

In Vitro Efficacy

While specific quantitative data such as IC50 values from enzymatic and cellular assays are
not extensively available in the public domain, preclinical evaluations have demonstrated the
potent inhibitory activity of MAX-40279 against both FLT3 and FGFR.[1][5]

Enzymatic Assays

Enzyme assays were conducted to determine the inhibitory activity of MAX-40279 against
various isoforms of FLT3 and FGFR.[5] The tested kinases included wild-type FLT3, FLT3-ITD,
and the resistant mutant FLT3-D835Y, as well as FGFR subtypes FGFR1, FGFR2, and
FGFR3.[5] Although the precise IC50 values have not been publicly disclosed, reports state
that MAX-40279 demonstrated potent inhibition of these kinases.[1][5]

Table 1: Summary of In Vitro Enzymatic Activity (Qualitative)

Target Kinase Result

FLT3-wt Potent Inhibition
FLT3-ITD Potent Inhibition
FLT3-D835Y Potent Inhibition
FGFR1 Potent Inhibition
FGFR2 Potent Inhibition
FGFR3 Potent Inhibition

Note: Specific IC50 values are not publicly

available.

Cellular Assays

MAX-40279 has been evaluated in cellular assays to assess its anti-proliferative activity in
cancer cell lines.[5] These studies have confirmed the in vitro efficacy of the compound in AML
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cell lines.

Table 2: Summary of In Vitro Cellular Activity (Qualitative)

Cell Line Cancer Type Key Mutation(s) Result
Anti-proliferative
MV4-11 AML FLT3-ITD o
activity
) Anti-proliferative
KG-1 AML FGFR1 fusion

activity

Note: Specific IC50 or
EC50 values are not

publicly available.

In Vivo Efficacy

The in vivo anti-tumor activity of MAX-40279 has been demonstrated in preclinical xenograft
models of acute myeloid leukemia.

AML Xenograft Models

Studies using AML xenograft models have shown significant tumor growth inhibition upon oral
administration of MAX-40279.[5] In both the MV4-11 (FLT3-ITD) and KG-1 (FGFRL1 fusion)
xenograft models, MAX-40279 resulted in tumor growth inhibition ranging from 58% to 106%
without causing significant body weight loss in the animals, indicating a favorable tolerability
profile.[5] A dosage of 12 mg/kg administered orally has been reported in these studies.[6]

Table 3: Summary of In Vivo Efficacy in AML Xenograft Models
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. Tumor
Xenograft Cancer Key Dosing
. Growth Reference
Model Type Mutation(s) (Example) L
Inhibition
12 mg/kg,
MV4-11 AML FLT3-ITD 58% - 106% [5][6]
p.o.
FGFR1 12 mg/kg,
KG-1 AML _ 58% - 106% [5][6]
fusion p.o.

Pharmacokinetic studies in rats have shown that MAX-40279 achieves significantly higher
concentrations in the bone marrow compared to plasma, which is advantageous for treating a
hematological malignancy like AML.[5]

Experimental Protocols

Detailed, step-by-step protocols for the specific preclinical studies on MAX-40279 are not
publicly available. The following are generalized protocols based on standard methodologies
for the types of experiments conducted.

In Vitro Kinase Inhibition Assay (Generalized Protocol)

o Kinase and Substrate Preparation: Recombinant human FLT3 and FGFR kinases are used.
A generic kinase substrate, such as a poly(Glu, Tyr) peptide, is prepared in an appropriate
assay buffer.

e Compound Dilution: MAX-40279 hydrochloride is serially diluted in DMSO to create a
range of concentrations.

o Kinase Reaction: The kinase, substrate, and ATP are combined in the wells of a microplate.
The reaction is initiated by the addition of MAX-40279 at various concentrations.

 Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a
specified period (e.g., 60 minutes).

o Detection: The level of substrate phosphorylation is quantified. This can be achieved using
various methods, such as radioisotope incorporation ([y-32P]ATP) followed by scintillation
counting, or using a phosphospecific antibody in an ELISA-based format.
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» Data Analysis: The percentage of kinase inhibition is calculated for each concentration of
MAX-40279. The IC50 value, the concentration of the inhibitor required to reduce enzyme
activity by 50%, is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (Generalized Protocol)

o Cell Seeding: AML cells (e.g., MV4-11, KG-1) are seeded into 96-well plates at a
predetermined density and allowed to adhere or stabilize overnight.

o Compound Treatment: The cells are treated with serial dilutions of MAX-40279
hydrochloride. A vehicle control (DMSO) is also included.

 Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard
cell culture conditions (37°C, 5% COx).

 Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay,
such as MTT, MTS, or a resazurin-based assay (e.g., CellTiter-Blue).

o Data Analysis: The absorbance or fluorescence is measured using a plate reader. The
percentage of cell growth inhibition is calculated relative to the vehicle-treated control. The
IC50 or EC50 value is determined by plotting the inhibition data against the compound
concentrations and fitting to a sigmoidal dose-response curve.

In Vivo Xenograft Study (Generalized Protocol)

e Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are used to
prevent rejection of human tumor cells.

e Cell Implantation: A suspension of human AML cells (e.g., 5-10 million MV4-11 or KG-1 cells)
in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of each
mouse.

o Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200
mm?). Tumor volume is measured regularly (e.g., twice weekly) using calipers, and
calculated using the formula: (Length x Width?)/2.

e Randomization and Treatment: Once tumors reach the desired size, the mice are
randomized into treatment and control groups. The treatment group receives MAX-40279
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hydrochloride orally at a specified dose and schedule (e.g., 12 mg/kg, daily). The control
group receives the vehicle.

» Efficacy and Tolerability Monitoring: Tumor volumes and body weights of the mice are
monitored throughout the study.

o Endpoint: The study is terminated when tumors in the control group reach a predetermined
size or at a specified time point. Tumors are excised and weighed.

o Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the
mean tumor volume between the treated and control groups. Statistical analysis is performed
to determine the significance of the anti-tumor effect.

Visualizations
Signaling Pathway Inhibition by MAX-40279
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Caption: MAX-40279 inhibits FLT3 and FGFR signaling pathways.

Experimental Workflow for In Vivo Xenograft Study
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Caption: Workflow for assessing in vivo efficacy of MAX-40279.
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Conclusion

MAX-40279 hydrochloride is a promising dual FLT3 and FGFR inhibitor with demonstrated
preclinical activity against AML. Its ability to potently inhibit both wild-type and mutant forms of
FLT3, including those that confer resistance to other inhibitors, along with its strong inhibition of
the FGFR signaling pathway, provides a strong rationale for its clinical development. The
significant in vivo efficacy in AML xenograft models, coupled with a favorable pharmacokinetic
profile showing high bone marrow distribution, underscores its potential as a novel therapeutic
agent for AML. Further clinical investigation is ongoing to establish the safety and efficacy of
MAX-40279 in patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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